tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a tert-butyl carbamate group at the 1-position and a chlorine substituent at the 4-position. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules . Its tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, while the chlorine atom provides a reactive site for further functionalization, such as cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-chloro-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRPTRRNKYFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyl ester and the chloro substituent. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate has been studied for its potential therapeutic effects. Its structural features allow it to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the tert-butyl and chloro groups can enhance the compound's efficacy against specific cancer cell lines .
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced with nucleophiles to form new derivatives.
- Cyclization Reactions : The pyrrolo ring system can undergo cyclization to create more complex structures.
Data Table: Reactivity Overview
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of Cl with nucleophile | New pyrrolo derivatives |
| Cyclization | Formation of additional ring structures | Complex heterocycles |
Agrochemical Applications
The compound has shown potential in agricultural chemistry as a precursor for developing herbicides and pesticides. Its structural properties can be modified to enhance selectivity and efficacy against target pests while minimizing environmental impact.
Case Study: Herbicide Development
Research indicates that pyrrolidine derivatives exhibit herbicidal activity by inhibiting specific enzyme pathways in plants. The modification of the tert-butyl group has been linked to improved herbicidal properties .
Material Science
In material science, this compound is used in the synthesis of polymers and advanced materials due to its ability to form stable bonds with other chemical entities.
Application Examples:
- Polymer Synthesis : Utilized as a monomer or cross-linking agent.
- Nanomaterials : Investigated for potential use in nanocomposites.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl-protected pyrrolopyridine derivatives. Below is a detailed comparison with key analogs:
Structural Analogs and Their Properties
Notes:
- Ring Saturation and Fusion : Derivatives like 1092352-55-0 and 370864-66-7 feature saturated or fused rings, altering electronic properties and reactivity compared to the fully aromatic target compound .
- Substituent Position : The 4-chloro substitution in the target compound contrasts with 2-chloro or 3-formyl groups in analogs, impacting regioselectivity in reactions .
Physicochemical and Commercial Comparison
Key Insight : The 3-formyl derivative is more polar and commercially prevalent due to its utility in diverse syntheses, whereas bromo-chloro analogs like PBLJ1511 are niche intermediates .
Research Findings and Trends
- Reactivity Trends : Chlorine at the 4-position (target compound) shows higher stability under basic conditions compared to 2-chloro analogs, which are prone to nucleophilic displacement .
- Crystallography : SHELX software () is frequently used to resolve structures of such compounds, confirming substituent positioning and ring conformations .
- Patent Activity : The target compound’s use in hydrazine-mediated reactions () underscores its role in generating nitrogen-rich heterocycles for drug candidates .
Biological Activity
tert-Butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1528549-03-2) is a synthetic compound that belongs to the pyrrolopyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 254.72 g/mol
- IUPAC Name : tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Purity : ≥97% .
Anticancer Activity
Research indicates that various pyrrolopyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with structural similarities to this compound can inhibit tumor growth in various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine demonstrated cytotoxic effects against ovarian and breast cancer cell lines. One study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
Antimicrobial Activity
The antimicrobial potential of pyrrolopyridine derivatives has been explored extensively. The compound has shown promise against various bacterial strains:
- Mycobacterium tuberculosis : Certain derivatives have been evaluated for their efficacy against Mtb. Results indicated that modifications in the chemical structure significantly influenced the antimicrobial activity .
Anti-inflammatory Activity
Pyrrolopyridine compounds have been noted for their anti-inflammatory properties. Compounds derived from this scaffold can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolopyridine derivatives often correlates with specific structural features. For instance:
- The presence of an ester group at position 4 significantly enhances anti-HIV activity among related compounds.
- The distance between substituents on the pyrrolopyridine scaffold affects the overall biological efficacy .
Case Studies
Q & A
Q. Optimization Strategies :
- Varying equivalents of radical initiators (e.g., Togni reagent) and solvents (MTBE vs. THF).
- Adjusting reaction time and temperature to minimize side reactions.
Advanced: How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) studies (e.g., BLYP functional) provide insights into:
Charge Density Distribution : High-resolution X-ray diffraction (100 K) coupled with multipole refinement reveals covalent N–C and C–C bonds, characterized by bond critical points (BCPs) with electron densities of 2.07–2.74 e Å⁻³ and Laplacians of −11.37 to −19.20 e Å⁻⁵ .
HOMO-LUMO Gap : A large HOMO-LUMO gap (3.59 eV) indicates high kinetic stability, influencing reactivity in nucleophilic substitutions or cross-coupling reactions .
Intermolecular Interactions : Topological analysis identifies N–H⋯N hydrogen bonds (moderate strength) and weak C–H⋯Cl interactions, critical for crystal packing and solubility.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.65 ppm, singlet) and pyrrolo[2,3-b]pyridine protons (e.g., δ 8.48 ppm for pyridinic H). Chlorine substitution deshields adjacent protons, shifting signals downfield .
Mass Spectrometry (HRMS-ESI+) : Accurate mass determination (e.g., [M+H]⁺ calculated for C₁₆H₁₈ClN₂O₂: 305.1055) confirms molecular identity .
X-ray Diffraction : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and torsion angles, validated via SHELX refinement (R-factor < 0.05) .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectral data?
Answer:
Methodological Approaches :
Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled light exposure for photoredox steps) .
Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (e.g., δ for tert-butyl groups) to identify anomalies .
Crystallographic Validation : Use SHELXL refinement to resolve structural ambiguities, ensuring ADPs (anisotropic displacement parameters) for H atoms are accurately modeled .
Example : A reported 56% yield via radical coupling vs. lower yields in alternative methods may reflect differences in radical initiator efficiency or solvent polarity.
Advanced: What strategies mitigate competing side reactions during functionalization of the pyrrolo[2,3-b]pyridine core?
Answer:
Protecting Group Strategy : The tert-butyl carbamate group enhances stability during halogenation or cross-coupling, preventing N-H side reactions .
Radical Selectivity : Use of DABCO as a base and HE (Hünig’s base) suppresses protonation of intermediates, favoring radical propagation over termination .
Solvent Screening : Polar aprotic solvents (e.g., MTBE) minimize nucleophilic interference compared to THF or DMF.
Basic: How is the tert-butyl group strategically employed in synthetic design?
Answer:
Steric Protection : Shields reactive sites (e.g., N-H) during harsh reactions (e.g., trifluoromethylation).
Facile Deprotection : Acidic conditions (e.g., TFA/DCM) cleave the Boc group, enabling downstream functionalization .
Crystallinity Enhancement : Improves crystal packing via van der Waals interactions, aiding X-ray structure determination .
Advanced: What role do intermolecular interactions play in the compound’s solid-state behavior?
Answer:
Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) dominate crystal packing, while C–H⋯Cl contacts (3.3–3.5 Å) contribute to layered structures .
Impact on Solubility : Stronger H-bonding reduces solubility in non-polar solvents, necessitating polar solvents (e.g., EtOAc) for recrystallization.
Thermal Stability : Robust H-bond networks correlate with higher melting points (e.g., >150°C), validated via DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
